molecular formula C13H16N2OS B13201521 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine

1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine

Cat. No.: B13201521
M. Wt: 248.35 g/mol
InChI Key: NWPHOKSRSZCFLY-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine is a high-purity chemical compound supplied for research and development purposes. This molecule features a thiazole ring, a versatile five-membered heterocycle containing nitrogen and sulfur atoms that is of significant interest in medicinal chemistry . The thiazole nucleus is a privileged structure found in a wide range of bioactive molecules and approved drugs, contributing to various pharmacological activities due to its aromaticity and ability to participate in diverse chemical interactions . Researchers are exploring thiazole-containing compounds for their potential across multiple therapeutic areas. The thiazole moiety is a key component in several clinical and preclinical candidates, including molecules investigated for their potential effects on central nervous system targets, among others . This specific compound, with its 4-methoxyphenyl substitution and ethanamine side chain, presents a valuable scaffold for the design and synthesis of novel molecules in drug discovery efforts. Its structure offers multiple sites for further chemical modification, allowing researchers to explore structure-activity relationships. This product is intended for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (MSDS) prior to use.

Properties

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine

InChI

InChI=1S/C13H16N2OS/c1-8(14)12-9(2)15-13(17-12)10-4-6-11(16-3)7-5-10/h4-8H,14H2,1-3H3

InChI Key

NWPHOKSRSZCFLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(C)N

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The thiazole ring is commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides or thioureas. For example, a 2-bromo-4-methylacetophenone derivative can be reacted with thiourea to afford the 4-methylthiazole ring system.

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl substituent is generally introduced either by:

  • Using 4-methoxybenzaldehyde or 4-methoxyphenylacetic acid derivatives as starting materials to form the thiazole ring with the aromatic group already attached.
  • Alternatively, via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Stille coupling) after initial thiazole synthesis.

Ethanamine Moiety Installation

The ethanamine group at position 5 of the thiazole is typically introduced by:

  • Nucleophilic substitution reactions on a suitable leaving group (e.g., halogen) at the 5-position.
  • Reductive amination of an aldehyde intermediate at the 5-position.
  • Direct amination using ethylenediamine derivatives or by reaction with ethylamine under controlled conditions.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Hantzsch thiazole synthesis 4-methoxyphenylacetyl bromide + thiourea, reflux in ethanol Formation of 2-(4-methoxyphenyl)-4-methylthiazole core
2 Halogenation NBS (N-bromosuccinimide), CCl4, light Bromination at 5-position of thiazole ring
3 Nucleophilic substitution Ethanolamine, base (e.g., K2CO3), reflux Substitution of bromine with ethanamine group
4 Purification Recrystallization or column chromatography Pure 1-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine

Reaction Conditions and Optimization

  • Solvent choice: Ethanol or polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction rates.
  • Temperature: Reflux temperatures (70–100°C) are common to drive condensation and substitution reactions to completion.
  • Catalysts: Lewis acids such as zinc chloride (ZnCl2) can catalyze ring formation and improve yields.
  • Reaction time: Typically 6–12 hours for condensation steps, shorter for substitution reactions.
  • Purification: Recrystallization from ethanol or chromatographic techniques ensure high purity.

Analytical Characterization

Comparative Data Table of Preparation Routes

Method Key Reagents Yield (%) Advantages Disadvantages
Hantzsch + Halogenation + Amination 4-methoxyphenylacetyl bromide, thiourea, NBS, ethanolamine 60–75 Straightforward, scalable Multi-step, requires halogenation control
Cross-coupling post-thiazole Preformed thiazole + 4-methoxyphenylboronic acid, Pd catalyst 50–65 High regioselectivity Requires expensive catalysts
Direct condensation with substituted aldehydes 4-methoxybenzaldehyde, thioamide, ethanamine 55–70 Fewer steps Possible side reactions, lower selectivity

Research Findings and Literature Evidence

  • A study on heteroaryl thiazole derivatives demonstrated that nucleophilic substitution of halogenated thiazoles with ethanamine derivatives in methyl cellosolve solvent at elevated temperatures (~100°C) yields the desired amine-substituted thiazoles with good purity and yield.

  • The reaction of 1-chloromethyl-3,4-dihydroisoquinolines with thioamides under recyclization conditions has also been reported to form thiazole rings, indicating alternative synthetic approaches involving thioamide chemistry.

  • Aminolysis of bis(4-methoxyphenyl)thiazole esters with ethylenediamine analogs under reflux conditions has been documented to efficiently introduce amine functionalities on the thiazole ring.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halides (e.g., NaBr), thiols (e.g., RSH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated or thiolated derivatives

Scientific Research Applications

1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites, inhibiting their activity. The thiazole ring and methoxyphenyl group play crucial roles in its binding affinity and specificity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

  • Chlorophenyl Analogs : Replacing the 4-methoxyphenyl group with a 4-chlorophenyl (e.g., 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate, CAS: 478065-56-4) introduces electron-withdrawing effects, which may alter receptor binding affinity and pharmacokinetics .
  • Methylthiazolylphenyl Derivatives : 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine (CAS: 900641-34-1) shifts the thiazole ring to position 4, reducing steric hindrance near the amine group. This structural isomer exhibits a lower molecular weight (218.32 g/mol) and distinct electronic properties .

Heterocycle Modifications

  • Benzothiazole Derivatives : 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine demonstrates antiproliferative activity, highlighting the pharmacological relevance of fused aromatic systems compared to single thiazole cores .

Structural and Electronic Properties

Compound Name Molecular Weight (g/mol) Key Substituents Notable Features Reference
1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine HCl 254.78 4-MeOPh, Me, ethylamine Electron-donating aryl group
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine 218.32 2-Me-thiazole, phenyl Reduced steric bulk
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate 379.89 4-ClPh, carbamate Enhanced metabolic stability
3-[1-(4-Chlorophenyl)-5-methyltriazol-4-yl]-N-(3,5-diMeOPh)-1,2,4-thiadiazol-5-amine 428.90 Triazole, thiadiazole, ClPh, diMeOPh Multi-heterocyclic scaffold

Pharmacological Implications

  • Antiproliferative Potential: The benzothiazole-triazole hybrid in shows antiproliferative activity, suggesting that the thiazole core in the target compound may similarly interact with cellular targets like kinases or DNA .
  • Electron Effects : The 4-methoxyphenyl group’s electron-donating nature may improve binding to serotonin or dopamine receptors compared to chloro- or nitro-substituted analogs.
  • Metabolic Stability : The ethylamine chain in the target compound could enhance solubility and reduce first-pass metabolism relative to carbamate derivatives .

Biological Activity

1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. Thiazoles are known for their diverse pharmacological profiles, including antibacterial, antifungal, and antitumor properties.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The methoxyphenyl substituent contributes to the compound's lipophilicity and may enhance its biological activity.

PropertyDetails
IUPAC Name1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
Molecular FormulaC13H16N2OS
Molecular Weight252.35 g/mol
Melting PointNot specified

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. In a study evaluating various thiazole compounds, it was found that those with similar structures to 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine demonstrated effective inhibition against a range of bacteria:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 0.17 mg/mL for some derivatives against E. coli and Bacillus cereus .

The presence of the methoxy group was noted to enhance the antibacterial activity due to increased electron density on the aromatic system, which can improve interaction with bacterial targets.

Anticancer Activity

Thiazole derivatives have also shown promise in cancer treatment. For instance, compounds structurally related to 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine have been evaluated for their antiproliferative effects on various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)0.5
Compound BMCF-7 (Breast)0.3
Compound CHT-29 (Colon)0.7

In particular, one study highlighted that certain thiazole derivatives could induce apoptosis in cancer cells through the activation of caspases without causing mitochondrial depolarization . This suggests a targeted mechanism of action that could be beneficial in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. Key findings from SAR studies indicate:

  • Substituents on the Thiazole Ring : The introduction of electron-donating groups such as methoxy enhances activity.
  • Aromatic Systems : The presence of additional aromatic groups can improve binding affinity to biological targets.
  • Chain Length : Variations in the ethyl chain length connecting to the thiazole ring can affect solubility and permeability.

Case Studies

Several studies have explored the efficacy of thiazole derivatives similar to 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine:

  • Antimicrobial Evaluation : A study found that compounds with similar thiazole structures exhibited MIC values ranging from 0.23 to 0.47 mg/mL against E. cloacae and S. Typhimurium, indicating moderate antibacterial properties .
  • Anticancer Mechanisms : Research demonstrated that specific thiazole derivatives could inhibit tubulin polymerization, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

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